N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Description
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a unique bis(furan-2-yl)ethyl side chain and a 4-(trifluoromethoxy)benzoyl core.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)26-13-7-5-12(6-8-13)17(23)22-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZBJSCBZTYCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,2-bis(furan-2-yl)ethylamine intermediate, which can be achieved through the reaction of furfural with ethylamine under acidic conditions. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional comparisons with analogous benzamide and heterocyclic derivatives:
Structural and Functional Insights
Core Heterocycles vs. The bis(furan-2-yl)ethyl side chain is structurally unique, differing from single furan substituents in LMM11 or phenyl/chlorophenyl groups in flutolanil/etobenzanid. This may influence target specificity or pharmacokinetics .
Trifluoromethoxy vs. In thienopyrimidine analogs, trifluoromethylphenoxy groups contribute to hydrophobic interactions with microbial targets , suggesting the trifluoromethoxy group in the target compound may similarly enhance binding affinity.
Biological Activity Trends: Antifungal Activity: LMM11’s furan-oxadiazole hybrid structure demonstrates potent antifungal effects, implying the target compound’s furan motifs could synergize with the benzamide core for similar applications . Antimicrobial Potential: Thienopyrimidine derivatives with trifluoromethylphenoxy groups show broad-spectrum activity, suggesting the trifluoromethoxybenzamide moiety in the target compound may confer comparable efficacy . Agricultural vs. Pharmaceutical Use: Flutolanil and etobenzanid highlight the versatility of benzamides in both agrochemical and therapeutic contexts, though the target compound’s bis-furan structure may narrow its application to pharmaceutical contexts .
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzamide core with a trifluoromethoxy group and two furan moieties, which are believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation and survival. For instance, it may target kinases involved in cell signaling pathways.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Anti-inflammatory Properties : The trifluoromethoxy group enhances the compound's ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MTT Assay | IC50 = 15 µM in A549 cells | |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V positivity | |
| Anti-inflammatory | ELISA | Reduced TNF-α levels |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The results demonstrated significant inhibition of cell growth with an IC50 value of 15 µM. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis, as indicated by higher Annexin V staining compared to untreated controls .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Administration of this compound resulted in a significant reduction in TNF-α levels in serum samples compared to the control group. This suggests that the compound may effectively modulate inflammatory pathways and could be a candidate for further development as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
